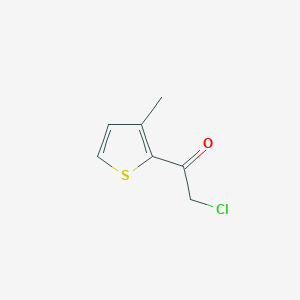

2-Chloro-1-(3-methyl-2-thienyl)-ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-(3-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEPFKMDXYBZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556110-52-2 | |

| Record name | 2-chloro-1-(3-methyl-2-thienyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Friedel Crafts Acylation of 3 Methylthiophene:this Step Traditionally Involves Reacting 3 Methylthiophene with an Acylating Agent Like Acetyl Chloride in the Presence of a Stoichiometric Amount of a Lewis Acid Catalyst, Such As Aluminum Chloride Alcl₃ .google.comthis is an Electrophilic Aromatic Substitution Reaction.

Reaction: C₅H₆S + CH₃COCl + AlCl₃ → C₇H₈OS + AlCl₃·(C₇H₈OS complex) → C₇H₈OS + HCl + AlCl₃ (after hydrolysis)

Analysis: In this process, the AlCl₃ catalyst forms a complex with the ketone product and must be used in stoichiometric amounts. google.comorganic-chemistry.org During aqueous workup to break this complex, the catalyst is destroyed, generating significant aluminum hydroxide (B78521) and hydrochloric acid waste. This leads to a poor atom economy, as none of the atoms from the catalyst are incorporated into the final product. primescholars.com

α Chlorination of 1 3 Methyl 2 Thienyl Ethanone:the Precursor Ketone is then Chlorinated at the α Position. a Common Laboratory Reagent for This is Sulfuryl Chloride So₂cl₂ .

Use of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional syntheses of thienyl ketones often employ hazardous solvents. For instance, Friedel-Crafts acylations are frequently carried out in chlorinated solvents like dichloromethane (B109758) or carbon disulfide. niscpr.res.inasianpubs.org

Performing organic reactions in water is a highly desirable green objective. While the direct synthesis of this compound in purely aqueous media is challenging due to the poor water solubility of the reactants, research into related transformations shows promise. For example, effective bimetallic composite catalysts have been developed for the synthesis of arylated thiophenes in aqueous environments. Furthermore, the keto-enol tautomerism of related compounds like 3-chloropentane-2,4-dione (B157559) has been studied in aqueous solutions, indicating the feasibility of handling such structures in water under certain conditions. researchgate.net

Eliminating the solvent entirely represents an ideal green chemistry scenario. Solvent-free, or neat, reaction conditions can lead to reduced waste, simplified workup procedures, and often, accelerated reaction rates.

Acylation: Zinc-mediated Friedel-Crafts acylation has been successfully performed under solvent-free conditions with microwave irradiation, offering a greener alternative to traditional methods. organic-chemistry.org

Chlorination: The α-halogenation of aromatic ketones has been effectively achieved under solvent-free conditions. mdpi.com One reported method involves grinding the ketone with N-chlorosuccinimide (NCS) and a catalytic amount of p-toluenesulfonic acid (p-TSA) in a mortar and pestle, leading to high yields of the α-chloro ketone. researchgate.net This approach is directly applicable to the synthesis of this compound.

Energy Efficiency in Synthetic Protocols (e.g., Microwave Heating)

Designing for energy efficiency involves minimizing the energy input for chemical processes. Microwave-assisted organic synthesis (MAOS) is a prominent technology in this area, offering significant reductions in reaction times, which translates to lower energy consumption compared to conventional heating methods. researchgate.net

The synthesis of various heterocyclic compounds, including thiophene (B33073) derivatives, has been shown to benefit greatly from microwave irradiation. beilstein-journals.orgacs.org For instance, the synthesis of certain chalcones, which involves a condensation reaction similar in principle to acylation, was completed in 2–6 minutes under microwave irradiation, whereas the conventional method required 24 hours at room temperature. scholarsresearchlibrary.com Similarly, the synthesis of a 2-chloro-N-p-tolylacetamide was reduced from 5-6 hours with conventional heating to just 5-10 minutes using microwaves. researchgate.net These examples strongly suggest that both the acylation and chlorination steps in the synthesis of this compound could be significantly accelerated and made more energy-efficient through the application of microwave technology, especially when combined with solvent-free conditions. organic-chemistry.org

Table 2: Energy Efficiency Comparison: Conventional vs. Microwave Heating

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Energy Impact |

| Heterocyclic Synthesis | 18-24 hours | 5-15 minutes | Significant Reduction |

| Acylation/Condensation | Several hours | 2-10 minutes | Significant Reduction |

| Chlorination | 1-5 hours | 1-5 minutes | Significant Reduction |

Waste Minimization and Prevention Strategies

The most fundamental principle of green chemistry is the prevention of waste. core.ac.uk In the context of synthesizing this compound, waste can be minimized through several strategies:

Catalyst Selection: As discussed, moving from stoichiometric Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation to truly catalytic and recyclable systems is the most impactful strategy. google.comniscpr.res.in Heterogeneous catalysts, such as clays (B1170129) or zeolites, can be filtered off and reused, preventing the generation of large volumes of acidic, metal-containing aqueous waste. niscpr.res.in

Reagent Choice: Selecting reagents with higher atom economy, such as using direct C-H activation techniques instead of multi-step functionalization, prevents waste at the source. mdpi.com For the chlorination step, using a catalytic system with NCS is preferable to using a stoichiometric reagent like SO₂Cl₂, which produces toxic gaseous waste. researchgate.net

Process Optimization: Combining synthetic steps into one-pot procedures can reduce the need for intermediate workups and purifications, thereby minimizing solvent and material losses. For example, a direct chloroacetylation of 3-methylthiophene with chloroacetyl chloride using a green catalyst would be a more efficient, waste-reducing process than a two-step sequence. niscpr.res.in

Catalysis in Environmentally Benign Syntheses

Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies, higher selectivity, and the ability to use reagents in small, recyclable quantities.

For the Friedel-Crafts acylation step, significant advances have been made to replace traditional stoichiometric Lewis acids.

Heterogeneous Catalysts: Fe-modified montmorillonite (B579905) K10, a type of clay, has been demonstrated as an effective catalyst for the chloroacetylation of arenes. niscpr.res.in Such solid acid catalysts are easily separable, reusable, and less corrosive.

Metal Triflates: Catalysts like scandium triflate (Sc(OTf)₃) and tin(II) triflate (Sn(OTf)₂) have been successfully used in catalytic amounts for the acylation of heteroaromatics, avoiding the large waste streams associated with AlCl₃. researchgate.net

Direct C-H Functionalization: The most advanced and environmentally benign approach involves the direct catalytic functionalization of C-H bonds. Palladium-catalyzed direct arylation of thiophenes, for instance, allows for the formation of C-C bonds without the need for pre-functionalized starting materials, representing a highly atom-economical and efficient strategy. mdpi.comresearchgate.netnih.gov

For the α-chlorination step, organocatalysis provides a green alternative. The use of L-proline and its derivatives has been shown to catalyze the direct α-chlorination of ketones and aldehydes with high enantioselectivity, using NCS as the chlorine source. organic-chemistry.org This avoids the use of harsh reagents and metal catalysts.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 3 Methyl 2 Thienyl Ethanone

Reactivity of the Alpha-Haloketone Moiety

The alpha-haloketone is a classic bifunctional motif in organic chemistry. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the reactivity of the carbon-chlorine bond, while the carbonyl group itself retains its characteristic electrophilicity.

The chlorine atom in 2-Chloro-1-(3-methyl-2-thienyl)-ethanone is attached to a carbon that is alpha to a carbonyl group. This positioning makes the carbon atom highly susceptible to nucleophilic attack. The electron-withdrawing effect of the carbonyl group polarizes the C-Cl bond and stabilizes the transition state of a nucleophilic substitution reaction. These reactions typically proceed via a second-order nucleophilic substitution (SN2) mechanism. libretexts.orgkoreascience.kr The SN2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org A wide array of nucleophiles can displace the chloride ion, providing a versatile route to a variety of derivatives.

Common nucleophilic substitution reactions include:

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, alpha-haloketones can undergo rearrangement to form carboxylic acid derivatives.

Alkylation: Reaction with soft nucleophiles like amines, thiolates, and cyanides leads to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.

Kornblum Oxidation: Reaction with dimethyl sulfoxide (B87167) (DMSO) can oxidize the chloromethyl group to an aldehyde.

The table below illustrates the expected products from the reaction of this compound with various common nucleophiles.

| Nucleophile (Nu-) | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Azide (N3-) | Sodium Azide (NaN3) |  | 2-Azido-1-(3-methyl-2-thienyl)-ethanone |

| Hydroxide (B78521) (OH-) | Sodium Hydroxide (NaOH) |  | 2-Hydroxy-1-(3-methyl-2-thienyl)-ethanone |

| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) |  | 2-Methoxy-1-(3-methyl-2-thienyl)-ethanone |

| Thiolate (RS-) | Sodium Thiophenolate (NaSPh) |  | 1-(3-Methyl-2-thienyl)-2-(phenylthio)-ethanone |

| Cyanide (CN-) | Potassium Cyanide (KCN) |  | 3-(3-Methyl-2-thienyl)-3-oxopropanenitrile |

| Amine (RNH2) | Aniline (C6H5NH2) |  | 1-(3-Methyl-2-thienyl)-2-(phenylamino)-ethanone |

The ketone functionality in this compound is a site of electrophilicity and can undergo a variety of characteristic carbonyl reactions. These transformations are fundamental in synthetic chemistry for building molecular complexity.

Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting product would be 2-chloro-1-(3-methyl-2-thienyl)-ethanol. Care must be taken as these reagents can sometimes also reduce the carbon-chlorine bond.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene.

Formation of Imines and Enamines: Condensation with primary or secondary amines can lead to the formation of imines or enamines, respectively. These reactions are typically acid-catalyzed and involve the elimination of water.

Organometallic Addition: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl carbon to form a tertiary alcohol after acidic workup. This reaction must be conducted carefully to avoid competing substitution at the chloromethyl position.

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic heterocycle and readily participates in electrophilic aromatic substitution reactions. pearson.com The reactivity and regioselectivity of these substitutions on the this compound ring are governed by the directing effects of the existing substituents: the C2-acyl group and the C3-methyl group.

The outcome of electrophilic aromatic substitution (EAS) is determined by the combined electronic and steric effects of the substituents.

3-Methyl Group: This is an electron-donating group (EDG) and is activating. It directs incoming electrophiles to the ortho (C2 and C4) and para (C5) positions.

2-Acyl Group: This is an electron-withdrawing group (EWG) and is deactivating. total-synthesis.com It directs incoming electrophiles to the meta (C4) position relative to itself.

Considering these effects in concert:

The C2 position is blocked.

The C4 position is activated by the methyl group (ortho) and deactivated/directed by the acyl group (meta).

The C5 position is strongly activated by the methyl group (para) and is sterically accessible.

Therefore, the C5 position is the most probable site for electrophilic attack due to the powerful para-directing effect of the activating methyl group. researchgate.net The C4 position is a secondary possibility.

The table below summarizes the expected major products for common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Electrophile (E+) | Predicted Major Product Name |

|---|---|---|---|

| Halogenation | Br2, FeBr3 | Br+ | 1-(5-Bromo-3-methyl-2-thienyl)-2-chloro-ethanone |

| Nitration | HNO3, H2SO4 | NO2+ | 2-Chloro-1-(3-methyl-5-nitro-2-thienyl)-ethanone |

| Sulfonation | Fuming H2SO4 | SO3 | 5-Chloroacetyl-4-methylthiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | CH3CO+ | 1-(5-Acetyl-3-methyl-2-thienyl)-2-chloro-ethanone |

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. organic-chemistry.orgbaranlab.org

In this compound, the carbonyl oxygen can potentially act as a DMG. However, the ortho position at C3 is already substituted with a methyl group. The other alpha-position of the thiophene ring, C5, is often acidic enough to be deprotonated by strong bases. Therefore, treatment with a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures could selectively deprotonate the C5 position. The resulting thienyllithium species can then be quenched with various electrophiles to introduce a new substituent specifically at the C5 position. This provides an alternative to electrophilic aromatic substitution for functionalizing the ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com To utilize these reactions, a halogen substituent must first be present on the thiophene ring. jcu.edu.au As established in section 3.2.1, electrophilic halogenation (e.g., bromination) of this compound is expected to proceed regioselectively at the C5 position to yield 1-(5-bromo-3-methyl-2-thienyl)-2-chloro-ethanone. acs.orgnih.gov

This brominated derivative can then serve as a substrate in various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. acs.org

Stille Coupling: Reaction with an organotin reagent.

Kumada Coupling: Reaction with a Grignard reagent, typically catalyzed by nickel or palladium. jcu.edu.au

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper. rsc.org

This two-step sequence (halogenation followed by cross-coupling) provides a robust pathway to introduce a wide variety of aryl, heteroaryl, vinyl, or alkynyl substituents at the C5 position of the thiophene ring.

Mechanistic Studies of Key Transformations

The primary transformations of this compound involve nucleophilic substitution at the α-carbon and reactions characteristic of ketones and thiophenes. Understanding the mechanisms of these reactions is crucial for predicting product formation and optimizing reaction conditions.

Investigation of Reaction Pathways

The most prominent reaction pathway for this compound is nucleophilic substitution at the α-carbon. Due to the electron-withdrawing nature of the adjacent carbonyl group, the carbon-chlorine bond is polarized, making the α-carbon electrophilic. The reaction with nucleophiles typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a backside attack by the nucleophile on the α-carbon, leading to the displacement of the chloride ion in a single, concerted step.

A significant and well-studied reaction pathway for α-haloketones is the Hantzsch thiazole (B1198619) synthesis. nih.govmdpi.comrsc.org In this reaction, this compound would react with a thioamide to form a thiazole derivative. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by cyclization and dehydration to yield the thiazole ring. This reaction is often carried out under neutral or acidic conditions. rsc.org

Another potential reaction pathway involves the Favorskii rearrangement, which occurs in the presence of a strong base. This rearrangement would lead to the formation of a cyclopropanone (B1606653) intermediate, followed by ring-opening to yield a carboxylic acid derivative. However, the applicability of this pathway would depend on the specific reaction conditions and the nature of the base used.

Role of Substituents on Reaction Kinetics and Selectivity

The substituents on the thiophene ring and the nature of the nucleophile play a significant role in the kinetics and selectivity of the reactions of this compound.

Effect of the 3-methyl group: The methyl group at the 3-position of the thiophene ring is an electron-donating group. This electronic effect can influence the reactivity of the carbonyl group and the thiophene ring itself. By donating electron density, the methyl group can slightly decrease the electrophilicity of the carbonyl carbon and the adjacent α-carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted 2-thienyl analogue. However, this effect is generally modest for SN2 reactions at the α-carbon.

In the context of the Hantzsch thiazole synthesis, substituents on the aromatic ring of the α-haloketone can influence the reaction rate. Electron-withdrawing groups on the aryl moiety of aryl ethanones have been shown to facilitate the reaction, leading to good to excellent yields. nih.gov Conversely, the electron-donating methyl group in this compound might have a slight retarding effect on the reaction rate compared to analogues with electron-withdrawing substituents.

The following table illustrates the general effect of substituents on the yield of thiazole synthesis, drawing parallels from related aryl ethanone (B97240) reactions.

| Substituent on Aryl Ring | Electronic Effect | Expected Impact on Reaction Rate |

| Electron-withdrawing (e.g., -NO2, -CN) | Increases electrophilicity of α-carbon | Accelerates reaction |

| Electron-donating (e.g., -CH3, -OCH3) | Decreases electrophilicity of α-carbon | Decelerates reaction |

Effect of the Nucleophile: The nature of the nucleophile is a critical factor in determining the reaction outcome. Stronger nucleophiles will react more rapidly in SN2 displacements. For instance, in the synthesis of heterocycles, thioamides and thioureas are effective nucleophiles for the formation of thiazoles. nih.govmdpi.com The basicity and steric bulk of the nucleophile also affect the competition between substitution and potential elimination reactions, although for α-haloketones, substitution is generally favored.

Stereochemical Aspects in Chiral Derivatization

When this compound reacts with a chiral nucleophile or in the presence of a chiral catalyst, the formation of stereoisomers is possible. As the typical reaction at the α-carbon proceeds via an SN2 mechanism, it is expected to occur with inversion of configuration if the α-carbon were a stereocenter. However, in the parent molecule, this carbon is prochiral.

The creation of a new stereocenter can be achieved through reactions with chiral reagents. For instance, the synthesis of chiral heterocycles from α-chloro ketones is an area of active research. If a chiral thioamide were used in the Hantzsch synthesis, it could lead to the formation of a chiral thiazole derivative. The stereoselectivity of such a reaction would depend on the steric and electronic interactions in the transition state.

Derivatization Strategies and Applications As a Synthetic Building Block

Construction of Diverse Heterocyclic Systems

Synthesis of Pyrazole (B372694) Derivatives

There is no specific information in the reviewed literature detailing the reaction of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone with hydrazine (B178648) or its derivatives to form pyrazole structures. In principle, the α-chloro ketone could react with hydrazine to form a hydrazone, which could then cyclize to a pyrazole, but this has not been explicitly reported for this compound.

Formation of Triazole and Thiadiazole Frameworks

No documented methods were found for the conversion of this compound into triazole or thiadiazole frameworks. The synthesis of these heterocycles typically requires precursors with adjacent nitrogen or sulfur and nitrogen atoms, which would necessitate a multi-step transformation starting from the title compound.

Cyclocondensation Reactions with Amines and Hydrazines

While the α-chloro ketone moiety is expected to be reactive towards amines and hydrazines, leading to cyclocondensation products, no specific studies detailing such reactions for this compound have been published. General reactions of α-haloketones with binucleophiles are well-established, but specific conditions and outcomes for this substrate are not documented.

Role in Multicomponent Reactions (MCRs)

There is no information available in the scientific literature regarding the participation of this compound in multicomponent reactions. MCRs are powerful synthetic tools, but their development is highly substrate-specific, and this particular compound has not been reported as a component in such reactions.

Utilization in Complex Molecule Synthesis

The utility of this compound as a building block in the synthesis of complex molecules has not been demonstrated in the available literature. Its potential as a synthetic intermediate remains to be explored and documented.

As a Precursor to Bioactive Scaffolds

The inherent reactivity of this compound makes it an excellent starting material for the construction of various heterocyclic systems, many of which are recognized as privileged scaffolds in medicinal chemistry. The presence of the α-chloro-ketone moiety facilitates classical synthetic transformations, such as the Hantzsch thiazole (B1198619) synthesis and the synthesis of thieno[2,3-d]pyrimidines, which are known to possess a wide spectrum of biological activities.

One of the most direct applications of this compound is in the synthesis of substituted aminothiazoles. The reaction of α-haloketones with thiourea (B124793) is a well-established method for constructing the 2-aminothiazole (B372263) ring system. This scaffold is a core component of numerous biologically active compounds. The reaction proceeds via the initial formation of an isothiouronium salt, followed by intramolecular cyclization to yield the thiazole ring.

Thieno[2,3-d]pyrimidines represent another important class of bioactive scaffolds that can be accessed from thiophene-based precursors. These fused heterocyclic systems are bioisosteres of purines and have demonstrated a broad range of pharmacological properties, including anticancer and antimicrobial activities. nih.gov The synthesis of thieno[2,3-d]pyrimidines often begins with a 2-aminothiophene-3-carboxylate, which can be prepared from precursors like this compound through a series of functional group transformations. jisciences.com The general synthetic strategy involves the cyclization of the 2-aminothiophene derivative with a one-carbon synthon, such as formamide (B127407) or formic acid, to construct the pyrimidine (B1678525) ring. jisciences.comekb.eg Subsequent modifications can be made to introduce various substituents, leading to a diverse library of potential therapeutic agents. nih.govlongdom.org

The following table summarizes representative bioactive scaffolds that can be synthesized from this compound or its close derivatives:

| Bioactive Scaffold | General Synthetic Route | Key Intermediates | Potential Biological Activities |

| 2-Aminothiazoles | Hantzsch thiazole synthesis with thiourea | Isothiouronium salt | Antibacterial, Antifungal, Anti-inflammatory |

| Thieno[2,3-d]pyrimidines | Cyclization of 2-aminothiophene derivatives | 2-Aminothiophene-3-carboxylates | Anticancer, Antimicrobial, Antiviral |

| Quinoline-pyridine hybrids | Multi-component reactions | Thienyl chalcones | Antimicrobial, Antifungal |

| 1,2-Benzothiazines | Multi-step synthesis involving chalcone (B49325) formation | Thienyl chalcone sulfonyl chlorides | Antibacterial |

Intermediate in Material Science Applications

The unique electronic properties of the thiophene (B33073) ring make it a valuable component in the design and synthesis of organic materials for electronic and photonic applications. Thiophene-based polymers, in particular, have been extensively studied for their conductivity and are used in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

This compound can serve as a monomer or a precursor to monomers for the synthesis of conducting polymers. The chloroacetyl group can be readily transformed into other functional groups that are amenable to polymerization reactions. For instance, reduction of the ketone to an alcohol, followed by elimination, can introduce a vinyl group, which can then be polymerized. Alternatively, the ketone functionality itself can be incorporated into the polymer backbone, leading to poly(thienylene ketone)s. These polymers are of interest for their potential use as selectively permeable membranes in gas-separation technology and for their photochemical and photophysical properties.

The general class of 2-(chloroacetyl)thiophenes has been utilized as monomers in the synthesis of conducting polymers. ontosight.ai The polymerization can proceed through various mechanisms, including electrochemical polymerization or through metal-catalyzed cross-coupling reactions after suitable functionalization. The presence of the methyl group on the thiophene ring in this compound can influence the properties of the resulting polymer by affecting its solubility, morphology, and electronic characteristics.

Furthermore, thiophene derivatives are key components in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. wikipedia.org The functional groups of this compound can be modified to create ligands that can coordinate with metal ions to form these highly ordered structures.

The following table outlines the potential applications of this compound as an intermediate in material science:

| Material Class | Synthetic Approach | Potential Applications |

| Conducting Polymers | Polymerization of functionalized monomers | Organic electronics (OLEDs, OPVs, OFETs) |

| Poly(thienylene ketone)s | Polycondensation reactions | Gas-separation membranes, Photonic materials |

| Metal-Organic Frameworks (MOFs) | Synthesis of organic linkers | Gas storage, Separation, Catalysis |

| Furan-based materials for organic electronics | As a building block in more complex conjugated systems | Organic electronics |

Contributions to Agrochemical Development

The development of new and effective agrochemicals is crucial for modern agriculture. Thiophene-containing compounds have been shown to exhibit a range of biological activities that are relevant to crop protection, including herbicidal, fungicidal, and insecticidal properties. This compound, with its reactive chloroacetyl group, is a valuable starting material for the synthesis of novel agrochemicals.

A significant application of this compound is in the preparation of N-thienyl-chloroacetamides, which have been patented as herbicidal agents. google.com The synthesis involves the reaction of the chloroacetyl group with an appropriate amine to form the corresponding amide. The thienyl moiety, along with other substituents on the molecule, plays a crucial role in the herbicidal activity and selectivity of these compounds.

In addition to herbicides, derivatives of this compound can be explored for their potential as fungicides. For example, the synthesis of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which have shown fungicidal activity, involves the reaction of an oxirane with a phenol. researchgate.net A similar synthetic strategy could be employed starting from this compound, where the ketone is first converted to an epoxide.

The versatility of the chloroacetylthiophene core allows for the introduction of a wide range of functional groups and structural motifs, enabling the generation of large libraries of compounds for high-throughput screening in agrochemical discovery programs. The methyl group on the thiophene ring can also be a site for further functionalization, adding to the structural diversity of the potential products.

The following table highlights the contributions of this compound to agrochemical development:

| Agrochemical Class | Synthetic Strategy | Mode of Action (Example) |

| Herbicides | N-alkylation of amines with the chloroacetyl group | Inhibition of very-long-chain fatty acid synthesis |

| Fungicides | Conversion to oxiranes and subsequent reaction with nucleophiles | Disruption of ergosterol (B1671047) biosynthesis |

| Insecticides | Derivatization to form compounds that target insect-specific biological pathways | Varies depending on the final structure |

Structure-Reactivity and Structure-Property Relationship Studies (Methodology-focused, excluding specific biological outcomes)

Understanding the relationship between the structure of a molecule and its reactivity and physical properties is fundamental to its application in synthesis and materials science. For this compound, such studies focus on the interplay between the electron-rich 3-methyl-2-thienyl ring and the electrophilic chloroacetyl group. Methodologies employed in these investigations include kinetic studies, computational modeling, and various spectroscopic techniques.

Kinetic studies of nucleophilic substitution reactions at the α-carbon of the chloroacetyl group provide valuable insights into the reactivity of this compound. By systematically varying the nucleophile and the reaction conditions (solvent, temperature), it is possible to determine the rate constants and activation parameters for these reactions. researchgate.netzenodo.org These data can be used to construct linear free-energy relationships, such as the Brønsted and Hammett plots, which quantify the electronic effects of substituents on the reaction rate. Such studies help in elucidating the reaction mechanism, whether it proceeds through a direct SN2 displacement or involves an intermediate. jimcontent.comrsc.org

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structure-property relationships of molecules like this compound. niscpr.res.in DFT calculations can be used to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. The calculated molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, thereby predicting the sites of nucleophilic and electrophilic attack. Furthermore, computational methods can be used to model the transition states of reactions involving this compound, providing a theoretical basis for the experimentally observed reactivity.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the characterization of this compound and its derivatives. nih.gov High-resolution NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and connectivity. IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the carbonyl and C-Cl bonds. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. X-ray crystallography of solid derivatives can provide definitive information about the three-dimensional structure and intermolecular interactions in the crystalline state. nih.govnih.gov

The following table summarizes the methodologies used to study the structure-reactivity and structure-property relationships of this compound:

| Methodology | Information Obtained | Key Parameters/Outputs |

| Kinetic Studies | Reaction rates, mechanisms, and electronic effects | Rate constants, activation parameters, Brønsted and Hammett plots |

| Computational Chemistry (DFT) | Optimized geometry, electronic structure, reactivity prediction | Molecular electrostatic potential (MEP) maps, HOMO-LUMO energies, transition state geometries |

| NMR Spectroscopy | Molecular structure and connectivity | Chemical shifts, coupling constants |

| IR Spectroscopy | Identification of functional groups | Vibrational frequencies |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Mass-to-charge ratio (m/z) |

| X-ray Crystallography | Three-dimensional structure and intermolecular interactions | Bond lengths, bond angles, crystal packing |

Advanced Characterization Techniques and Spectroscopic Analysis Methodologies

Spectroscopic Elucidation Methods

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of related compounds, the following chemical shifts are anticipated:

Thiophene (B33073) Protons: The two protons on the thiophene ring are expected to appear as doublets in the aromatic region, typically between δ 6.9 and 7.6 ppm. The coupling between these adjacent protons would result in a characteristic splitting pattern.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to produce a singlet at approximately δ 4.7 ppm. The electronegative chlorine atom deshields these protons, causing them to resonate at a lower field compared to a typical methylene (B1212753) group.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the thiophene ring would likely appear as a singlet in the upfield region, around δ 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the expected chemical shifts for the carbon atoms are:

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 190-200 ppm.

Thiophene Ring Carbons: The four carbon atoms of the substituted thiophene ring would typically resonate between δ 125 and 150 ppm. The specific shifts would be influenced by the positions of the methyl and acetyl substituents.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is anticipated to appear at approximately δ 40-45 ppm.

Methyl Carbon (-CH₃): The methyl carbon attached to the thiophene ring would be the most shielded carbon, with an expected chemical shift in the range of δ 15-20 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Thiophene-H | 6.9 - 7.6 | d |

| ¹H | -CH₂Cl | ~4.7 | s |

| ¹H | -CH₃ | ~2.5 | s |

| ¹³C | C=O | 190 - 200 | - |

| ¹³C | Thiophene-C | 125 - 150 | - |

| ¹³C | -CH₂Cl | 40 - 45 | - |

| ¹³C | -CH₃ | 15 - 20 | - |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Analysis of similar structures, such as 2-chloro-1-(3-hydroxyphenyl)ethanone, suggests the presence of the following significant peaks :

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the carbonyl group of a ketone.

C-H Stretch (Aromatic/Thiophene): Absorption bands in the range of 3000-3100 cm⁻¹ are indicative of the C-H stretching vibrations of the thiophene ring.

C-H Stretch (Aliphatic): The C-H stretching of the methyl and chloromethyl groups would likely appear in the 2850-3000 cm⁻¹ region.

C=C Stretch (Thiophene): The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected to produce absorptions around 1400-1600 cm⁻¹.

C-Cl Stretch: A characteristic absorption for the carbon-chlorine bond is typically observed in the fingerprint region, between 600 and 800 cm⁻¹.

Table 2: Predicted FT-IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | 1680 - 1700 | Strong |

| C-H (Thiophene) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Thiophene) | 1400 - 1600 | Medium to Strong |

| C-Cl | 600 - 800 | Medium to Strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak is also expected.

Key fragmentation pathways for this compound would likely involve:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the chloromethyl group, leading to the formation of a [M-CH₂Cl]⁺ ion.

Loss of Chlorine: Fragmentation involving the loss of a chlorine radical, resulting in a [M-Cl]⁺ ion.

Cleavage of the Thienyl Ring: Fragmentation of the thiophene ring can also occur, leading to various smaller charged fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M]⁺ and [M+2]⁺ | C₇H₇ClOS⁺ | Molecular ion and its isotope peak, confirming the molecular formula. |

| [M-CH₂Cl]⁺ | C₆H₅OS⁺ | Result of alpha-cleavage, indicating the presence of the chloroacetyl group. |

| [M-Cl]⁺ | C₇H₇OS⁺ | Loss of the chlorine atom. |

| [C₅H₅S]⁺ | Methyl-thienyl cation | Fragmentation of the side chain. |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the thiophene ring and the carbonyl group, which are chromophores, will result in characteristic absorption bands in the UV-Visible region. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The exact position of the absorption maxima (λmax) would be influenced by the solvent used and the specific electronic environment of the chromophores.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns. GC-MS is a powerful tool for purity assessment and for identifying any potential impurities from the synthesis process.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. The compound is first separated by liquid chromatography and then detected by a mass spectrometer. LC-MS is particularly useful for analyzing complex mixtures and for quantifying the amount of the target compound in a sample.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Energy Profiles

Detailed conformational analyses and their corresponding energy profiles for 2-Chloro-1-(3-methyl-2-thienyl)-ethanone are absent from the scientific literature. This type of study is essential for understanding the molecule's flexibility and identifying its most stable three-dimensional structures.

Simulation of Spectroscopic Data for Validation and Prediction

Investigation of Reaction Mechanisms via Computational Modeling

No computational studies investigating the reaction mechanisms involving this compound could be located. Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates.

Green Chemistry Principles in the Synthesis and Transformations of 2 Chloro 1 3 Methyl 2 Thienyl Ethanone

Atom Economy and Process Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. rsc.org Reactions with high atom economy are inherently less wasteful. The synthesis of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone typically involves two key transformations: Friedel-Crafts acylation and subsequent α-chlorination.

Emerging Research Directions and Future Perspectives in the Chemistry of 2 Chloro 1 3 Methyl 2 Thienyl Ethanone

Development of Novel Synthetic Pathways

The traditional synthesis of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone typically involves the Friedel-Crafts acylation of 3-methylthiophene (B123197) with chloroacetyl chloride. However, current research is focused on developing more efficient, sustainable, and safer synthetic routes.

Key Developments:

Catalyst Innovation: Research is moving towards replacing traditional Lewis acid catalysts like aluminum chloride, which often lead to side reactions and waste, with more selective and recyclable solid acid catalysts or milder catalysts like stannic chloride. orgsyn.org The use of metallic aluminum-containing catalysts has also been explored to improve the selectivity of chlorination reactions in related systems. google.com

Direct C-H Functionalization: A promising future direction is the direct C-H chloroacetylation of 3-methylthiophene. This would bypass the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy.

Alternative Chlorinating Agents: While sulfuryl chloride is a common reagent for the α-chlorination of ketones, research is exploring greener and more selective alternatives. nih.gov These include N-chlorosuccinimide (NCS) and other N-chloro reagents that operate under milder conditions.

| Synthetic Approach | Reagents | Key Advantages | Challenges |

| Improved Friedel-Crafts Acylation | 3-methylthiophene, Chloroacetyl chloride, SnCl4 | Higher selectivity compared to AlCl3 orgsyn.org | Stoichiometric catalyst use, moisture sensitivity |

| Direct α-Chlorination of Ketone | 1-(3-methyl-2-thienyl)-ethanone, SO2Cl2 | High yield nih.gov | Generation of corrosive HCl and SO2 byproducts |

| Greener α-Chlorination | 1-(3-methyl-2-thienyl)-ethanone, N-Chlorosuccinimide | Milder reaction conditions, less corrosive | Potentially lower reactivity, catalyst may be needed |

Exploration of New Chemical Transformations

The reactivity of the α-chloro ketone functionality is the cornerstone of the synthetic utility of this compound. Future research will undoubtedly uncover new reactions and expand its application in synthetic chemistry.

Potential Transformations:

Heterocycle Synthesis: This compound is an ideal precursor for the synthesis of various fused and substituted thiophene-containing heterocycles, such as thiazoles, imidazoles, and quinoxalines. These scaffolds are of significant interest in medicinal chemistry.

Asymmetric Synthesis: The development of catalytic asymmetric reactions, such as enantioselective reductions of the ketone or nucleophilic substitution of the chlorine atom, will be crucial for accessing chiral derivatives with potential applications in pharmacology.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions could be employed to replace the chlorine atom with a variety of substituents (e.g., aryl, alkyl, amino groups), thus creating diverse libraries of 3-methyl-2-thienyl derivatives.

| Reaction Type | Potential Reagents | Resulting Compound Class | Significance |

| Hantzsch Thiazole (B1198619) Synthesis | Thioamides | Thiazole-substituted thiophenes | Access to biologically active scaffolds |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Amino-, alkoxy-, or thio-ketones | Diverse functionalization |

| Favorskii Rearrangement | Base (e.g., Sodium hydroxide) | Thiophene-containing carboxylic acid derivatives | Skeletal rearrangement to valuable acids |

Advanced Applications in Specialized Chemical Domains

While derivatives of similar structures have found applications in pharmaceuticals, emerging research is aimed at exploring the potential of this compound derivatives in other specialized areas.

Materials Science: Thiophene-based molecules are known for their electronic properties. Derivatives of the title compound could be used as building blocks for novel organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs).

Agrochemicals: The thiophene (B33073) ring is present in some commercial pesticides. By modifying the structure of this compound, new and more effective fungicides, herbicides, or insecticides could be developed.

Corrosion Inhibitors: Thiophene derivatives have been studied for their ability to inhibit the corrosion of metals. thegoodscentscompany.com Functionalized molecules derived from this compound could offer enhanced protection for various metal surfaces.

Integration with Flow Chemistry and Automation Technologies

The adoption of flow chemistry and automated synthesis platforms offers significant advantages for the synthesis and derivatization of this compound.

Improved Safety and Scalability: Many reactions involving reactive intermediates can be performed more safely and efficiently in continuous flow reactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The synthesis of related C-glycosyl compounds has demonstrated the benefits of flow chemistry in improving yields and reducing reaction times. nih.gov

High-Throughput Screening: Automated platforms can be used to rapidly synthesize a large library of derivatives by reacting this compound with a diverse set of building blocks. This approach is invaluable for the discovery of new molecules with desired properties, particularly in drug discovery and materials science.

Computational Design of Functional Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can be applied to accelerate the design and discovery of novel derivatives of this compound with specific functions.

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to understand the electronic structure and predict the reactivity of the molecule. nih.gov This allows for the rational design of new reactions and catalysts.

Structure-Based Drug Design: For pharmaceutical applications, molecular docking and other computational techniques can be used to design derivatives that bind effectively to specific biological targets, such as enzymes or receptors. nih.govnih.gov

Virtual Screening: Large virtual libraries of potential derivatives can be screened computationally to identify candidates with the highest probability of possessing the desired biological activity or material property, thereby prioritizing synthetic efforts. Computational studies on thiophene derivatives have already been used to explore their electronic properties and binding interactions with biological targets. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-1-(3-methyl-2-thienyl)-ethanone, and how are reaction progress and purity monitored?

- Methodology : The compound can be synthesized via alkylation of amines with 2-chloroacetyl chloride derivatives under biphasic liquid–solid conditions (e.g., dry acetone, K₂CO₃, KI catalyst at 60°C). Reaction progress is tracked via HPLC chromatography, and purity is validated by elemental analysis (C, H, N), NMR (¹H, ¹³C, ¹⁹F), and LC/MS .

- Key Considerations : Ensure rigorous control of reaction temperature and stoichiometry to minimize byproducts like unreacted starting materials or dimerization.

Q. How are structural and spectroscopic characteristics of this compound determined?

- Methodology : Use single-crystal X-ray diffraction (employing SHELX programs for refinement ) to resolve the crystal structure. Spectroscopic characterization includes ¹H NMR (to confirm methyl-thienyl substituents) and FT-IR (to identify carbonyl and C-Cl stretches). For advanced validation, compare experimental data with computed spectra (e.g., DFT) .

Advanced Research Questions

Q. How do pH and ionic strength influence the catalytic reduction of this compound in biocatalytic systems?

- Experimental Design : Test buffer pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) using Acinetobacter sp. strains. Monitor yield and enantiomeric excess (ee) via chiral HPLC.

- Data Contradictions : While stereoselectivity remains >99.9% across pH ranges, yield peaks at pH 7.6 (~56%) but shows no significant improvement with ionic strength variation. This contrasts with other Acinetobacter strains optimized at lower pH (e.g., 5.5) .

- Table :

| pH | Yield (%) | ee (%) | Ionic Strength (M) |

|---|---|---|---|

| 6.0 | 38.2 | 99.9 | 0.05 |

| 7.6 | 56.2 | 99.9 | 0.2 |

Q. What computational approaches are used to predict intermolecular interactions (e.g., hydrogen bonding) in crystalline forms of this compound?

- Methodology : Apply graph set analysis (Etter’s formalism) to hydrogen-bonding patterns in crystal packing. Use SHELXL for refinement and Mercury software for visualization. For example, hydrogen bonds between carbonyl oxygen and adjacent thienyl C-H groups may stabilize the lattice .

- Challenges : Discrepancies between predicted and observed packing motifs may arise due to steric effects from the 3-methyl-thienyl group.

Q. How does substituent variation on the thienyl ring affect the compound’s reactivity in heterocyclic synthesis?

- Case Study : Compare this compound with analogs like 2-Chloro-1-(2,4-dichlorophenyl)ethanone. The electron-donating methyl group on the thienyl ring reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack in Darzens condensations .

- Data Analysis : Kinetic studies (e.g., via UV-Vis monitoring) show a 20% slower reaction rate compared to electron-deficient aryl analogs.

Data Contradiction and Troubleshooting

Q. Why do HPLC purity assessments sometimes conflict with elemental analysis results for this compound?

- Resolution : HPLC may fail to detect non-UV-active impurities (e.g., inorganic salts from synthesis). Cross-validate with combustion-based elemental analysis and mass spectrometry. For example, a 1% discrepancy in nitrogen content suggests residual KI catalyst .

Q. How to address low yields in large-scale syntheses of this compound?

- Optimization Strategies :

- Replace batch reactors with flow chemistry setups to improve heat transfer and mixing.

- Use scavenger resins (e.g., polymer-bound carbonate) to remove excess HCl generated during alkylation .

Safety and Handling

Q. What are the stability and storage requirements for this compound?

- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the C-Cl bond. Avoid exposure to moisture or strong bases, which may degrade the compound to 3-methyl-2-thienylacetic acid .

Theoretical vs. Experimental Discrepancies

Q. Why do computational models underestimate the compound’s dipole moment compared to experimental measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。